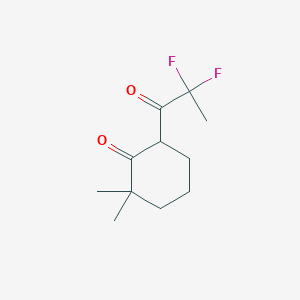
6-(2,2-Difluoropropanoyl)-2,2-dimethylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,2-Difluoropropanoyl)-2,2-dimethylcyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a difluoropropanoyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Difluoropropanoyl)-2,2-dimethylcyclohexan-1-one typically involves the introduction of the difluoropropanoyl group onto a cyclohexanone derivative. One common method is the reaction of 2,2-dimethylcyclohexanone with 2,2-difluoropropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(2,2-Difluoropropanoyl)-2,2-dimethylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoropropanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(2,2-Difluoropropanoyl)-2,2-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 6-(2,2-Difluoropropanoyl)-2,2-dimethylcyclohexan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoropropanoyl group can influence the compound’s reactivity and binding affinity due to the presence of electronegative fluorine atoms, which can affect molecular interactions and stability .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoropropionic acid: A related compound with similar fluorinated properties.
2-Fluoropropionic acid: Another fluorinated derivative with different substitution patterns.
3,3,3-Trifluoropropionic acid: Contains an additional fluorine atom, leading to different chemical behavior.
Uniqueness
6-(2,2-Difluoropropanoyl)-2,2-dimethylcyclohexan-1-one is unique due to the combination of the cyclohexanone ring with the difluoropropanoyl group and two methyl groups. This specific structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C11H16F2O2 |
|---|---|
Peso molecular |
218.24 g/mol |
Nombre IUPAC |
6-(2,2-difluoropropanoyl)-2,2-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C11H16F2O2/c1-10(2)6-4-5-7(8(10)14)9(15)11(3,12)13/h7H,4-6H2,1-3H3 |
Clave InChI |
TWVZVDKBWJZPHN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(C1=O)C(=O)C(C)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


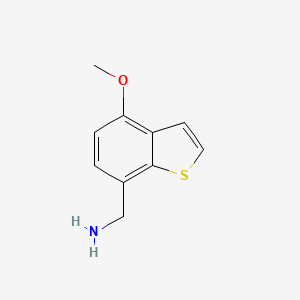

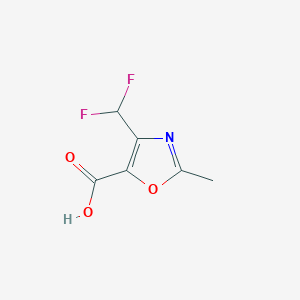
![2-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline](/img/structure/B13076283.png)
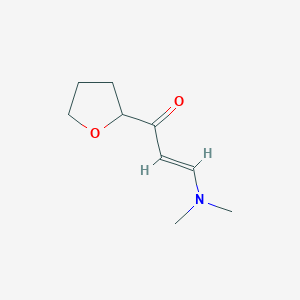
![5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13076285.png)
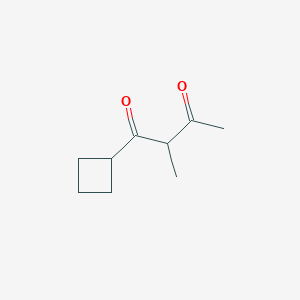
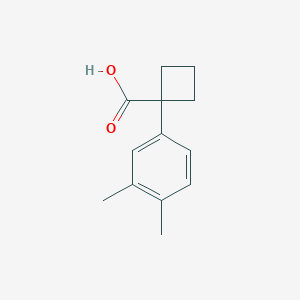
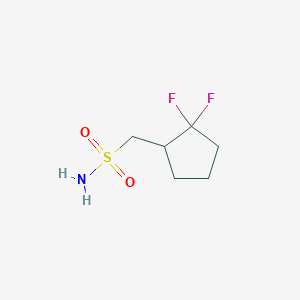
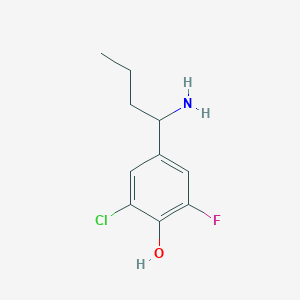
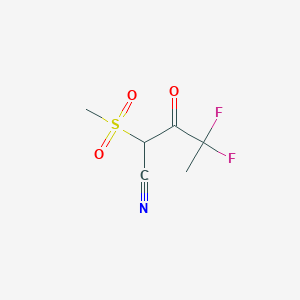
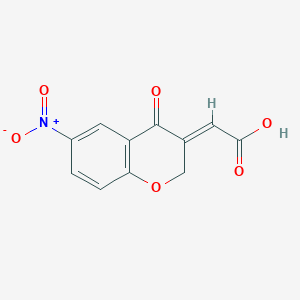
![1-[2-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13076349.png)

